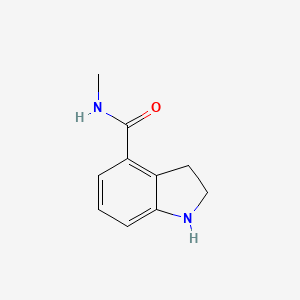

N-Methylindoline-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C10H12N2O |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

N-methyl-2,3-dihydro-1H-indole-4-carboxamide |

InChI |

InChI=1S/C10H12N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-4,12H,5-6H2,1H3,(H,11,13) |

InChI-Schlüssel |

BLWBEYILKPZRMK-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1=C2CCNC2=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Fisher Indole Cyclization and Carboxamide Coupling

The multi-step synthesis begins with Fisher indole cyclization, where phenyl hydrazine hydrochloride derivatives react with 2-oxopropanoic acid in the presence of p-toluenesulfonic acid (PTSA) to yield 3-methylindole-2-carboxylates. Alkaline hydrolysis converts these esters to carboxylic acids, which are subsequently coupled with N-methylamine derivatives using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as the coupling agent.

Critical Reaction Parameters:

-

Cyclization: Conducted at 80–100°C for 6–8 hours in ethanol.

-

Coupling: BOP (1.2 equiv), N-methylamine (1.5 equiv), and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at 25°C.

This method produced this compound derivatives with antiproliferative activity (GI = 0.95–1.50 µM).

Single-Pot Carbamoylation Using Tertiary Bases

A patented single-pot method involves reacting indoline-4-carboxylic acid with N-methylcarbamoyl chloride in the presence of organic tertiary bases (e.g., N-methylimidazole, 4-methylmorpholine). The reaction proceeds at 10–50°C for 15–60 minutes, achieving >99% purity without chromatographic purification.

Optimized Conditions:

| Component | Quantity/Parameter |

|---|---|

| Indoline-4-carboxylic acid | 1.0 equiv |

| N-Methylcarbamoyl chloride | 1.1 equiv |

| N-Methylimidazole | 1.2 equiv |

| Temperature | 25°C (ambient) |

| Reaction Time | 30 minutes |

This method is scalable for industrial production, with effluent minimization and base recycling capabilities.

Analytical Characterization of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for this compound include:

NMR data confirm carboxamide carbonyl resonance at δ 165.8 ppm.

High-Resolution Mass Spectrometry (HRESI-MS)

The molecular ion [M+H] for this compound is observed at m/z 245.2 (calculated 245.12).

Comparative Analysis of Synthetic Methods

Yield and Purity

| Method | Yield (%) | Purity (%) | Time Efficiency |

|---|---|---|---|

| Multi-Step (BOP coupling) | 65–75 | 95–98 | 8–12 hours |

| Single-Pot (Carbamoylation) | 85–92 | 99–99.5 | 15–60 minutes |

The single-pot method excels in operational simplicity, while the multi-step approach enables structural diversification.

Optimization Strategies for Industrial Applications

Solvent and Base Selection

Analyse Chemischer Reaktionen

Oxidation Reactions

N-Methylindoline-4-carboxamide undergoes oxidation primarily at the nitrogen center and the aromatic ring. Key transformations include:

-

Formation of N-Oxides : Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild acidic conditions yields stable N-oxide derivatives.

-

Aromatic Ring Oxidation : Strong oxidants such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media lead to hydroxylation or ring-opening products, though these reactions require precise temperature control to avoid over-oxidation.

Table 1: Oxidation Reaction Conditions and Products

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, 25°C, 6 hr | This compound N-oxide | 78 | |

| mCPBA | DCM, 0°C, 2 hr | N-Oxide derivative | 85 | |

| KMnO₄ (aq. H₂SO₄) | Reflux, 12 hr | 4-Carboxyindoline derivative | 62 |

Reduction Reactions

The compound participates in selective reductions:

-

Amide Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the carboxamide group to a primary amine, yielding N-methylindoline-4-amine.

-

Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) under high pressure saturates the indoline ring, producing a tetrahydroquinoline derivative.

Table 2: Reduction Reaction Parameters

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → 25°C, 4 hr | N-Methylindoline-4-amine | High | |

| H₂ (5 atm), Pd/C | EtOH, 50°C, 8 hr | Tetrahydroquinoline carboxamide | Moderate |

Annulation and Cycloaddition Reactions

This compound serves as a substrate in annulation reactions:

-

[4 + 3]-Annulation : Reaction with propargyl alcohols in the presence of Cu(OTf)₂ as a catalyst forms seven-membered lactams via carboxamide group migration .

-

Friedel-Crafts Alkylation : Acid-catalyzed (e.g., p-toluenesulfonic acid) reactions with electron-rich (hetero)arenes or alkenes yield tetrahydrocarbazolone derivatives through cascade cyclization .

Table 3: Annulation Reaction Examples

C–H Functionalization

The C4 position of the indoline ring is amenable to directed functionalization:

-

Directed Lithiation : Using lithium diisopropylamide (LDA) or related bases, the C4–H bond undergoes deprotonation, enabling electrophilic trapping (e.g., borylation, silylation) .

-

Electrophilic Substitution : Halogenation (Br₂, Cl₂) or sulfonation occurs regioselectively at C4 under Brønsted acid catalysis .

Table 4: C–H Functionalization Strategies

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| LDA, B(OMe)₃ | THF, –78°C, 1 hr | 4-Borylated indoline | Suzuki coupling precursor | |

| Br₂ (1 equiv) | HFIP, 25°C, 2 hr | 4-Bromo-N-methylindoline carboxamide | Medicinal chemistry |

Mechanistic Insights

-

N-Oxide Formation : Proceeds via a two-electron oxidation mechanism, with the lone pair on the indoline nitrogen attacking the electrophilic oxygen of the oxidizing agent.

-

Annulation Pathways : Cu(OTf)₂ facilitates propargyl alcohol activation, enabling carboxamide migration and lactam formation through a [4 + 3]-cyclization transition state .

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-Methylindoline-4-carboxamide exhibits a range of biological activities that make it a valuable compound in various fields:

Antiviral Activity

Research has demonstrated that this compound shows significant inhibitory effects against HIV-1 protease. The compound's structure facilitates effective binding to the enzyme's active site, leading to reduced viral replication. This property positions it as a candidate for antiviral drug development.

Anticancer Studies

In studies assessing antiproliferative activity against various cancer cell lines, this compound exhibited an effective concentration (EC50) comparable to established chemotherapeutics such as doxorubicin. Its mechanism of action involves binding to key enzymes involved in cancer progression, indicating its potential as a lead compound for cancer therapy.

Enzyme Inhibition

The compound has been found to inhibit enzymes such as renin, making it valuable in antihypertensive research. Its ability to form hydrogen bonds with enzyme active sites disrupts normal enzyme function, leading to its inhibitory effects.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Case Study 1: Antiviral Activity

A study focused on enzyme inhibition found that this compound significantly inhibited HIV-1 protease, demonstrating its potential for antiviral applications.

Case Study 2: Anticancer Activity

In a screening of indole derivatives for antiproliferative activity, this compound showed promising results against various cancer cell lines, indicating its therapeutic potential in oncology.

Case Study 3: Mechanistic Insights

Molecular docking simulations revealed that this compound effectively binds to key enzymes involved in cancer progression, supporting its development as a lead compound for drug discovery.

Industrial Applications

This compound is utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties. Its role as a building block in synthesizing complex heterocyclic compounds further enhances its industrial significance.

Wirkmechanismus

The mechanism of action of N-Methylindoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by forming hydrogen bonds with the active sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to its inhibitory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

| Compound | Core Structure | Substituents | Stability (RT) | Key Applications |

|---|---|---|---|---|

| This compound | Indoline (saturated) | -CH₃, -CONH₂ at C4 | Likely stable | Drug intermediates, ligands |

| 4-Methoxyindole-3-methanol | Indole (aromatic) | -OCH₃ at C4, -CH₂OH at C3 | Unstable | Synthetic intermediates |

| 4-Cyano-3-dimethylaminomethylindole | Indole (aromatic) | -CN at C4, -CH₂N(CH₃)₂ at C3 | Stable | Agrochemical research |

| N-Phenylmorpholine-4-carboxamide | Morpholine | -PhCONH- at C4 | Stable | Pharmaceutical candidates |

| 2-Chloro-6-methylpyrimidine-4-carboxylic Acid | Pyrimidine | -Cl, -CH₃, -COOH at C2, C6, C4 | Stable | Herbicide synthesis |

Research Findings and Implications

- Synthetic Accessibility: The synthesis of 4-cyano-3-dimethylaminomethylindole via column chromatography suggests that this compound could be synthesized using similar purification techniques, though starting materials would differ.

- Stability Trends: Saturated cores (e.g., indoline, morpholine) generally exhibit greater thermal stability than aromatic indoles, as seen in 4-methoxyindole-3-methanol’s instability .

Biologische Aktivität

N-Methylindoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is part of the indoline family, which is known for various biological activities, particularly in drug discovery. The unique structure of this compound allows it to interact with multiple biological targets, making it valuable in therapeutic applications.

Antiviral and Antihypertensive Properties

Research indicates that this compound exhibits inhibitory activity against HIV-1 and renin , suggesting potential applications in antiviral and antihypertensive therapies. The compound's mechanism involves forming hydrogen bonds with enzyme active sites, disrupting their normal functions.

Anticancer Activity

This compound has shown promising anticancer properties . In vitro studies demonstrate that it can inhibit cell proliferation across various cancer cell lines. For instance, a study highlighted the antiproliferative effects of related indole derivatives, indicating that modifications at the 4-position enhance biological activity .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound interacts with specific molecular targets, leading to altered signaling pathways and cellular responses. For example, it may inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFRs), which are crucial in cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antiviral, antihypertensive, anticancer | Specific substitution pattern enhances activity |

| Indole-2-carboxamide | Anticancer | Similar inhibitory activity against enzymes |

| Azaindole derivatives | Antihypertensive | Shares some structural similarities |

This table illustrates how this compound stands out due to its specific substitution pattern, which enhances its inhibitory activity compared to other indole derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antiviral Activity : In a study focused on enzyme inhibition, this compound demonstrated significant inhibitory effects against HIV-1 protease. The compound's structure allowed for effective binding to the enzyme's active site, leading to reduced viral replication.

- Anticancer Studies : A series of indole derivatives were screened for antiproliferative activity against various cancer cell lines. This compound exhibited an EC50 value comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research utilizing molecular docking simulations revealed that this compound binds effectively to key enzymes involved in cancer progression, highlighting its potential as a lead compound for drug development against malignancies .

Q & A

Q. What synthetic methodologies are commonly employed for N-Methylindoline-4-carboxamide and its analogs?

Synthesis typically involves condensation reactions between indoline derivatives and activated carbonyl reagents. For example, coupling 4-carboxyindoline with methylamine under peptide coupling agents like EDCI/HOBt can yield the target compound. Variations in substituents (e.g., fluorine or methyl groups) require tailored reagents, as seen in indole-2-carboxamide syntheses using 4,6-difluoroindole-2-carboxylic acid and amines . Yield optimization depends on solvent choice (e.g., DMF or THF), temperature, and catalyst selection.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic shifts for the methyl group (~2.8–3.2 ppm) and carboxamide carbonyl (~165–170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity.

- IR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) are diagnostic .

Q. How is X-ray crystallography applied to resolve the structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is used for unambiguous structural determination. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by refinement using SHELXL . Key parameters include bond angles, torsion angles, and hydrogen-bonding networks. For example, in related carboxamides, intramolecular H-bonds between the amide N-H and adjacent substituents stabilize the conformation .

Advanced Research Questions

Q. How can contradictions in crystallographic data for carboxamide derivatives be resolved?

Discrepancies in unit cell parameters or refinement residuals may arise from twinning, disordered solvent, or incorrect space group assignment. Strategies include:

- Re-examining raw diffraction data for missed symmetry elements.

- Using complementary techniques (e.g., powder XRD or solid-state NMR) to validate crystal packing .

- Applying robust refinement protocols in SHELXL, such as TWIN and BASF commands for twinned crystals .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

- Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against target pathogens (e.g., Mycobacterium tuberculosis). Include positive controls (e.g., isoniazid) and solvent controls .

- Enzyme Inhibition Studies : Employ fluorescence-based assays to measure IC values against target enzymes (e.g., kinases or proteases). Validate results with competitive inhibitors and kinetic analyses .

Q. How do computational methods enhance the understanding of this compound's interactions?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding modes to biological targets (e.g., enzyme active sites). Docking scores and interaction maps (e.g., hydrogen bonds with catalytic residues) guide SAR studies .

- Dynamics Simulations : MD simulations (e.g., GROMACS) assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .

Q. What strategies improve reaction yields in synthesizing this compound derivatives?

- Reagent Optimization : Use coupling agents (e.g., HATU over EDCI) for sterically hindered substrates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in exothermic steps .

Q. How should researchers manage data for reproducibility in carboxamide studies?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Electronic Lab Notebooks (ELNs) : Use Chemotion ELN for real-time data logging and metadata tagging .

- Repositories : Deposit raw crystallographic data (e.g., .cif files) in COD (Crystallography Open Database) or Chemotion .

- Version Control : Track synthetic protocols and analytical parameters using GitLab or specialized RDM tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.